

Application Notes and Protocols for Measuring ENaC Activation by Solnatide

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Compound of Interest

Compound Name: Solnatide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for quantifying the activation of the epithelial sodium channel (ENaC) by **Solnatide**, a synthetic peptide under investigation for treating pulmonary edema. The protocols outlined below are essential for researchers in drug discovery and development, as well as for scientists studying ion channel function and regulation.

Introduction

Solnatide (also known as AP301 or TIP peptide) is a synthetic cyclic peptide designed to mimic the lectin-like domain of TNF (Tumor Necrosis Factor).[1] It has been shown to activate ENaC, the primary channel responsible for sodium and fluid clearance from the alveoli.[1] This activation is a promising therapeutic strategy for conditions characterized by fluid accumulation in the lungs, such as Acute Respiratory Distress Syndrome (ARDS).[2][3][4][5][6] Understanding the techniques to measure **Solnatide**-induced ENaC activation is crucial for its continued development and for the discovery of novel ENaC modulators.

The mechanism of action of **Solnatide** involves a direct interaction with the ENaC α -subunit in a glycosylation-dependent manner.[7] This interaction is thought to promote a conformational change in the channel that increases its open probability, leading to enhanced sodium influx.[8] Furthermore, **Solnatide** may also enhance ENaC expression at the genetic level.[9]

Quantitative Data Summary

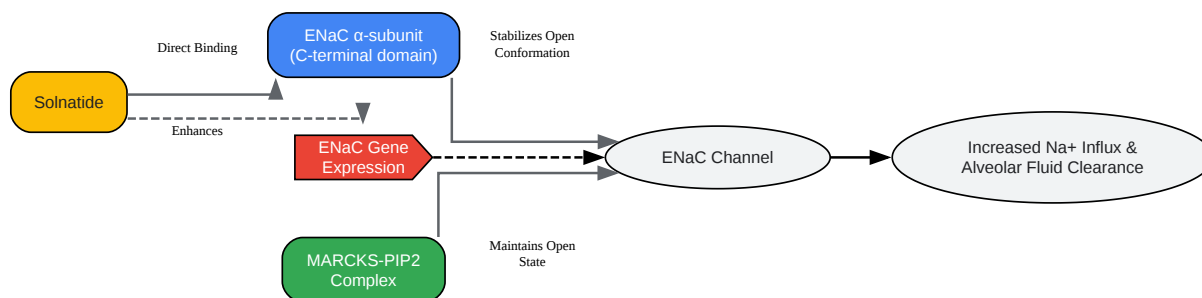
The following table summarizes the quantitative data available for the activation of wild-type ENaC by **Solnatide**. The data has been compiled from in vitro studies utilizing electrophysiological techniques.

Parameter	Value	Cell Type	Method	Reference
EC50	68.7 ± 1.2 nM	HEK-293	Whole-Cell Patch Clamp	--INVALID-LINK--
EC100	~120 nM	Not specified	Cell-based non-clinical pharmacodynamic studies	[2]
Effective Concentration	200 nM	HEK-293	Whole-Cell Patch Clamp	[10]

Signaling Pathway of Solnatide-Mediated ENaC Activation

The proposed signaling pathway for **Solnatide**'s activation of ENaC is depicted below.

Solnatide directly binds to the C-terminal domain of the α -subunit of ENaC. This interaction is believed to stabilize the open conformation of the channel by promoting the formation of a complex between ENaC, the myristoylated alanine-rich C kinase substrate (MARCKS), and phosphatidylinositol 4,5-bisphosphate (PIP2). Additionally, **Solnatide** has been suggested to increase the expression of ENaC at the gene level.



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Proposed signaling pathway of **Solnatide**-mediated ENaC activation.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is the gold standard for measuring ion channel activity at the single-cell level and is ideal for determining the direct effects of **Solnatide** on ENaC currents.[11]

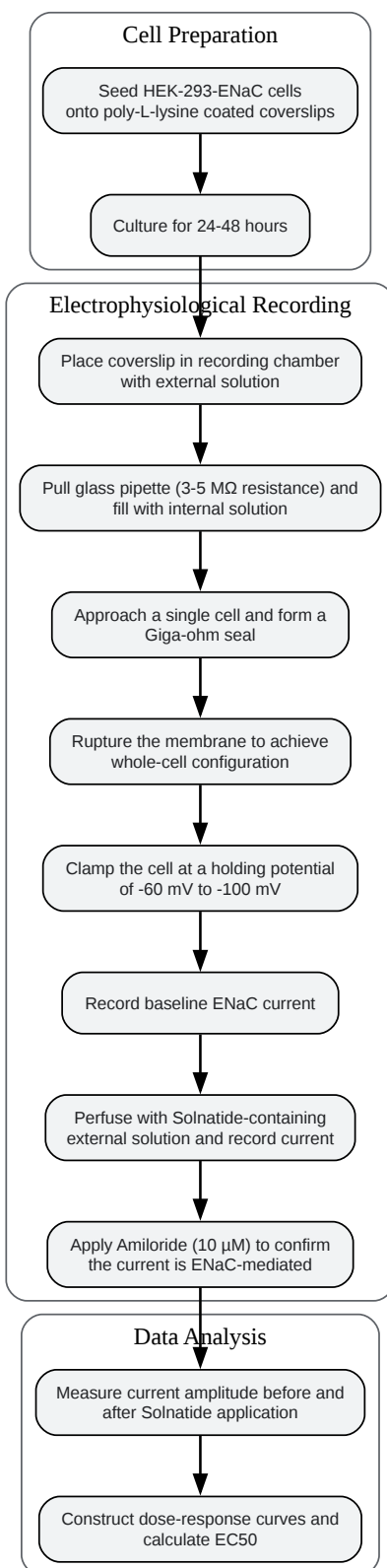
Objective: To measure the effect of **Solnatide** on ENaC-mediated whole-cell currents in a heterologous expression system (e.g., HEK-293 cells stably expressing human $\alpha\beta\gamma$ -ENaC).

Materials:

- HEK-293 cells stably expressing human $\alpha\beta\gamma$ -ENaC
- Cell culture reagents (DMEM, FBS, antibiotics, etc.)
- Poly-L-lysine coated coverslips
- Patch-clamp rig (amplifier, micromanipulator, microscope, Faraday cage)
- Borosilicate glass capillaries for pipette pulling
- External (Bath) Solution (in mM): 150 NaCl, 4 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES. Adjust pH to 7.4 with Tris.

- Internal (Pipette) Solution (in mM): 140 K-Gluconate, 5 NaCl, 2 EGTA, 10 HEPES, 2 MgATP. Adjust pH to 7.2 with Tris.
- **Solnatide** stock solution (in water or appropriate buffer)
- Amiloride (ENaC inhibitor) stock solution

Protocol Workflow:



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Workflow for whole-cell patch-clamp measurement of ENaC activation.

Detailed Steps:

- **Cell Culture:** Seed HEK-293 cells stably expressing ENaC onto poly-L-lysine coated coverslips and culture for 24-48 hours to allow for adherence and optimal channel expression.
- **Recording Setup:** Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the external solution.
- **Pipette Preparation:** Pull borosilicate glass capillaries to a resistance of 3-5 M Ω when filled with the internal solution.
- **Giga-seal Formation:** Under visual guidance, carefully approach a single, healthy-looking cell with the patch pipette. Apply gentle suction to form a high-resistance seal (>1 G Ω) between the pipette tip and the cell membrane.
- **Whole-Cell Configuration:** Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.
- **Data Acquisition:**
 - Clamp the cell membrane at a holding potential of -60 mV to -100 mV to record inward sodium currents.
 - Record a stable baseline current for several minutes.
 - Perfuse the recording chamber with the external solution containing the desired concentration of **Solnatide**. Record the change in current until a new steady-state is reached.
 - To determine the dose-response relationship, apply increasing concentrations of **Solnatide**.
 - At the end of each experiment, apply a saturating concentration of the ENaC blocker amiloride (e.g., 10 μ M) to determine the amiloride-sensitive current, confirming that the measured current is indeed mediated by ENaC.

- **Data Analysis:** Measure the peak inward current before and after the application of **Solnatide**. The **Solnatide**-induced current is the difference between the current in the presence of **Solnatide** and the baseline current. For dose-response experiments, plot the normalized current as a function of **Solnatide** concentration and fit the data to a Hill equation to determine the EC50.

Ussing Chamber Assay

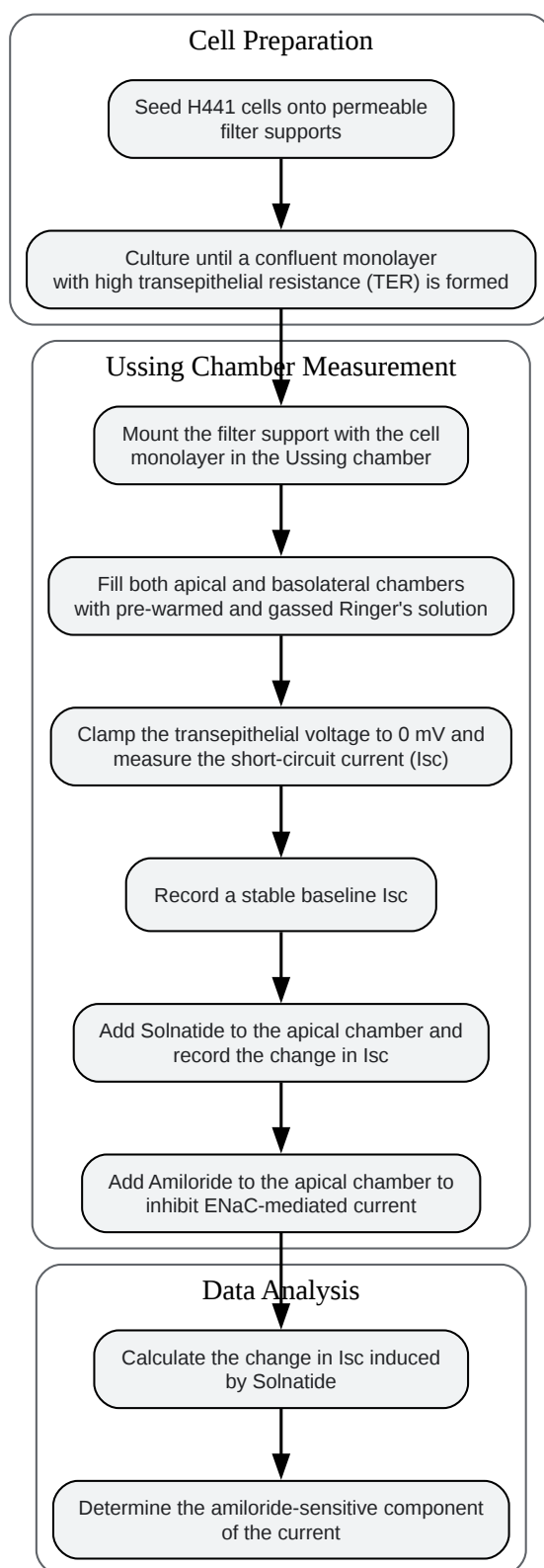
The Ussing chamber technique is used to measure ion transport across an intact epithelial monolayer. This method is particularly useful for studying the effects of **Solnatide** on ENaC-mediated sodium absorption in polarized epithelial cells that form tight junctions, such as the human lung epithelial cell line H441.[\[4\]](#)

Objective: To measure the effect of **Solnatide** on the amiloride-sensitive short-circuit current (Isc) across a polarized monolayer of H441 cells.

Materials:

- H441 human lung epithelial cells
- Permeable filter supports (e.g., Transwell®)
- Ussing chamber system with electrodes and amplifier
- Ringer's Solution (for both apical and basolateral chambers): Composition can vary, but a typical solution contains (in mM): 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 Glucose. The solution should be gassed with 95% O₂/5% CO₂ and maintained at 37°C.
- **Solnatide** stock solution
- Amiloride stock solution

Protocol Workflow:



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References

- 1. Scientists disclose the mechanism of action of solnatide, a possible treatment for pulmonary edema | IRB Barcelona [irbbarcelona.org]
- 2. Restoration of Epithelial Sodium Channel Function by Synthetic Peptides in Pseudohypoaldosteronism Type 1B Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Restoration of Epithelial Sodium Channel Function by Synthetic Peptides in Pseudohypoaldosteronism Type 1B Mutants [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Safety and preliminary efficacy of sequential multiple ascending doses of solnatide to treat pulmonary permeability edema in patients with moderate-to-severe ARDS—a randomized, placebo-controlled, double-blind trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A mutation causing pseudohypoaldosteronism type 1 identifies a conserved glycine that is involved in the gating of the epithelial sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azeptico.com [azeptico.com]
- 10. Restoration of Epithelial Sodium Channel Function by Synthetic Peptides in Pseudohypoaldosteronism Type 1B Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | TNF Lectin-Like Domain Restores Epithelial Sodium Channel Function in Frameshift Mutants Associated with Pseudohypoaldosteronism Type 1B [frontiersin.org]
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